molecular formula C11H8ClNOS B5595550 5-chloro-N-phenylthiophene-2-carboxamide

5-chloro-N-phenylthiophene-2-carboxamide

Cat. No.: B5595550
M. Wt: 237.71 g/mol
InChI Key: UWLLFOHTZBCYAA-UHFFFAOYSA-N
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Description

5-chloro-N-phenylthiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a chlorine atom at the 5-position of the thiophene ring and a phenyl group attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-phenylthiophene-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with 5-chlorothiophene-2-carboxylic acid.

    Amidation Reaction: The carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

    Amide Formation: The acid chloride is then reacted with aniline (phenylamine) in the presence of a base such as triethylamine (NEt₃) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Oxidized thiophene derivatives

    Reduction: Reduced amide derivatives

    Substitution: Substituted thiophene derivatives

Scientific Research Applications

5-chloro-N-phenylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-chloro-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-thiophenecarboxaldehyde
  • 5-chloro-2-thiophenecarboxylic acid
  • 5-chloro-N-methyl-N-phenylthiophene-2-carboxamide

Uniqueness

5-chloro-N-phenylthiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both a chlorine atom and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c12-10-7-6-9(15-10)11(14)13-8-4-2-1-3-5-8/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLLFOHTZBCYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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